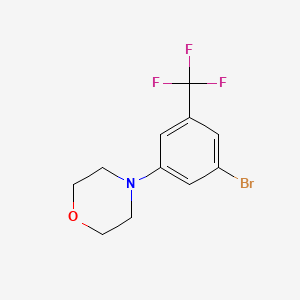

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3-bromo-5-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c12-9-5-8(11(13,14)15)6-10(7-9)16-1-3-17-4-2-16/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBGEKVRKFAKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Profiling of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine: Calculated logP and Solubility

Introduction: The Foundational Pillars of Drug Discovery

In the landscape of modern drug development, the aphorism "a drug must first reach its target to be effective" remains a guiding principle. Central to this journey are two fundamental physicochemical properties: lipophilicity and aqueous solubility. Lipophilicity, quantified by the partition coefficient (logP), governs a molecule's ability to traverse the lipid bilayers of cell membranes, a critical step for absorption and distribution.[1] Conversely, aqueous solubility dictates the concentration of a drug achievable in the gastrointestinal tract and systemic circulation, directly impacting bioavailability.[2] An imbalance in these properties can doom a promising compound to failure, either through poor absorption (too hydrophilic) or sequestration in fatty tissues and low bioavailability (too lipophilic).[3]

This guide provides an in-depth analysis of these critical parameters for the compound 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine , a substituted phenylmorpholine of interest in medicinal chemistry. We will explore its calculated logP (cLogP) and predicted aqueous solubility (logS) through the lens of a drug development professional, dissecting not only the values themselves but also the theoretical and experimental methodologies that underpin them. Our focus will be on the causality behind technical choices, ensuring a robust and validated understanding of the molecule's potential developability.

Compound Profile: this compound

Structure:

-

IUPAC Name: this compound

-

CAS Number: 1129542-08-0[4]

-

Molecular Formula: C₁₁H₁₁BrF₃NO

-

Molecular Weight: 310.11 g/mol [4]

The molecule's architecture presents a fascinating interplay of functional groups. The phenyl ring provides a rigid scaffold. The bromo and trifluoromethyl (-CF₃) substituents are key modulators of lipophilicity; the -CF₃ group, in particular, is a well-known bioisostere for other groups and is often used to increase metabolic stability and lipophilicity.[5] In contrast, the morpholine ring, containing both an oxygen and a nitrogen atom, introduces polarity and the capacity for hydrogen bonding, which is expected to enhance aqueous solubility. Understanding the balance of these opposing characteristics is the core objective of this analysis.

Part 1: Lipophilicity Assessment (Calculated logP)

The octanol-water partition coefficient (logP) is the industry standard for measuring a neutral compound's lipophilicity. It is defined as the base-10 logarithm of the ratio of a solute's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[6]

LogP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[6] For oral drug candidates, a logP value of less than 5 is one of the criteria outlined in Lipinski's Rule of 5 for favorable absorption and permeation.[3]

Computational Methodologies: An Overview

In silico prediction of logP is a cornerstone of early-stage drug discovery, allowing for the rapid screening of large virtual libraries. These methods can be broadly categorized:

-

Substructure-Based Approaches: These methods deconstruct a molecule into either its constituent atoms (atom-based) or predefined fragments (fragment-based).[7][8] The final logP is calculated by summing the contributions of these pieces, often with correction factors for interactions between them.[9] Prominent examples include ACD/LogP, XLOGP3, and Molinspiration's miLogP.[6][10][11] Their utility lies in their computational speed and the vast amount of empirical data they are built upon.

-

Whole-Molecule Approaches: These methods consider the molecule as a whole, using descriptors like molecular lipophilicity potentials or topological indices to quantify logP.[8] While potentially more accurate for novel scaffolds not well-represented in fragment libraries, they can be more computationally intensive.

In Silico Determination for the Target Compound

To provide a robust estimate, we utilized the SwissADME web tool, a freely accessible platform that aggregates several validated prediction algorithms.[8][12] This approach provides a consensus view rather than relying on a single method.

Caption: Computational workflow for property prediction.

Data Presentation: Calculated logP

The following table summarizes the calculated logP values for this compound using five different algorithms within the SwissADME platform.[13]

| Prediction Method | Algorithm Type | Calculated logP (cLogP) |

| XLOGP3 | Atom-based with corrections | 3.85 |

| WLOGP | Purely Atomistic | 3.69 |

| MLOGP | Topology-based | 3.26 |

| SILICOS-IT | Fragment & Topology | 3.86 |

| iLOGP | Physics-based | 4.02 |

| Consensus | Average of Above | 3.74 |

Interpretation of cLogP Value

The consensus cLogP of 3.74 places this molecule firmly in the lipophilic category. This value is well within the Lipinski's Rule of 5 guideline of <5, suggesting that its lipophilicity is not a barrier to oral absorption.[14] The trifluoromethyl and bromo groups are the primary drivers of this high value, significantly outweighing the hydrophilic contribution of the morpholine ring. From a drug design perspective, this level of lipophilicity is often favorable for achieving good membrane permeability and target engagement within a lipidic environment.

Part 2: Aqueous Solubility Assessment (Calculated logS)

Aqueous solubility (S) is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is often expressed as its base-10 logarithm, logS. Low aqueous solubility is a major hurdle in drug development, leading to poor absorption and erratic bioavailability.[2]

Computational Prediction of Solubility

Similar to logP, several in silico models exist to predict solubility. These models often use topological descriptors and fragmental contributions to estimate logS. We again employed the SwissADME tool, which provides three distinct models for solubility prediction.[12]

Data Presentation: Calculated Aqueous Solubility

| Prediction Method | Predicted logS | Solubility Class | Predicted Solubility (mg/mL) |

| ESOL | -4.11 | Poorly Soluble | 0.024 |

| Ali et al. | -4.47 | Poorly Soluble | 0.011 |

| SILICOS-IT | -4.31 | Poorly to Sparingly Soluble | 0.015 |

Note: Solubility in mg/mL is calculated from logS (in mol/L) and the molecular weight (310.11 g/mol ).

The predicted logS values consistently indicate that This compound is poorly soluble in water . This is a direct and expected consequence of its high lipophilicity (cLogP ≈ 3.74). The strong, non-polar character of the substituted phenyl ring dominates the molecule's behavior in aqueous media.

Experimental Methodologies: The Path to Validation

While computational models provide essential early guidance, experimental validation is non-negotiable. The choice of assay depends on the stage of development and the required throughput and accuracy.

This is considered the "gold standard" for its accuracy in determining the true equilibrium solubility.[13]

Principle: An excess of the solid compound is agitated in a specific buffer (e.g., pH 7.4 phosphate-buffered saline) for an extended period to ensure equilibrium is reached between the dissolved and undissolved states. The saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to a glass vial. The key is to ensure solid material remains visible at the end of the experiment.

-

Solvent Addition: Add a precise volume of the test buffer (e.g., 1 mL of pH 7.4 PBS).

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for a minimum of 24-48 hours. This extended time is critical to reach true thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the suspension to stand for 1 hour to let larger particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered, saturated solution into a suitable solvent (e.g., acetonitrile/water). Analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.

-

Validation: Visually confirm the presence of undissolved solid in the original vial. Its absence would invalidate the result, as it indicates the solution was not saturated.

Caption: Workflow for the Shake-Flask solubility assay.

This high-throughput method is ideal for early discovery when compound availability is limited. It measures the concentration at which a compound precipitates from a solution when added from a DMSO stock, which may not represent true equilibrium.

Principle: A concentrated DMSO stock solution of the compound is serially diluted into an aqueous buffer. The point at which the compound precipitates is detected by an increase in turbidity (light scattering) measured by a nephelometer.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

-

Plate Preparation: In a 96-well plate, add aqueous buffer (e.g., pH 7.4 PBS) to the wells.

-

Serial Dilution: Add a small volume of the DMSO stock to the first well and mix, initiating precipitation. Perform a serial dilution across the plate.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

-

Measurement: Read the turbidity of each well using a plate-based nephelometer or a UV-Vis spectrophotometer.

-

Data Analysis: The kinetic solubility is determined as the concentration in the highest concentration well that remains clear (below a turbidity threshold).

Summary and Forward Look

The physicochemical profile of this compound is characterized by a duality: high lipophilicity and poor aqueous solubility.

| Parameter | Predicted Value | Implication for Drug Development |

| cLogP | ~3.74 | Favorable for membrane permeability; within drug-like space. |

| logS | ~ -4.3 | Poorly soluble; may lead to low/variable oral absorption. |

From a Senior Application Scientist's perspective, this profile is common and presents a clear challenge: solubility-limited absorption . While the molecule's lipophilicity is promising for crossing biological membranes, its low solubility could prevent it from reaching a sufficient concentration in the gut to enable this process effectively.

Future work must focus on formulation strategies to overcome this solubility hurdle. Approaches such as the development of amorphous solid dispersions, salt formation (if the molecule has an ionizable center), or the use of solubility-enhancing excipients would be critical to advancing this compound as a viable oral drug candidate. The protocols and predictive data outlined in this guide provide the foundational knowledge necessary to make these informed, data-driven decisions.

References

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

-

Mannhold, R., & Tetko, I. V. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Current Computer-Aided Drug Design. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

ChemExper. (n.d.). Property Explorer - osiris. Retrieved from [Link]

-

OpenMolecules. (n.d.). Property Explorer. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]

-

Yusuf, M., & Mahmud, R. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

ChemExper. (n.d.). cLogP Calculation. Retrieved from [Link]

-

Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-(Trifluoromethyl)phenyl)morpholine. Retrieved from [Link]

-

CompuDrug. (n.d.). PrologP. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing. Retrieved from [Link]

-

Mathos AI. (n.d.). Free Log Calculator. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

-

University of Mustansiriyah. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

-

ResearchGate. (2025). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge | Request PDF. Retrieved from [Link]

-

Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. Retrieved from [Link]

Sources

- 1. chemaxon.com [chemaxon.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1129542-08-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. OSIRIS Property Explorer | www.c6h6.org [cheminfo.github.io]

- 6. irjet.net [irjet.net]

- 7. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 8. 4-(3-(Trifluoromethyl)phenyl)morpholine | C11H12F3NO | CID 15420299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 10. www.openmolecules.org [openmolecules.org]

- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioflux.com.ro [bioflux.com.ro]

- 13. japsonline.com [japsonline.com]

- 14. Free Log Calculator [mathgptpro.com]

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine CAS number and identifiers

Technical Monograph: 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Abstract

This technical guide profiles This compound (CAS: 1129542-08-0), a disubstituted N-aryl morpholine derivative critical to modern Fragment-Based Drug Discovery (FBDD). Distinguished by its orthogonal functionalization handles—a chemically labile aryl bromide and a metabolically stable trifluoromethyl group—this scaffold serves as a high-value intermediate for synthesizing complex bioactive pharmaceutical ingredients (APIs). This document details its chemical identity, chemoselective synthesis, and application in medicinal chemistry.

Chemical Identity & Structural Analysis

This compound represents a "privileged structure" in medicinal chemistry, combining a solubilizing morpholine ring with a lipophilic, electron-deficient phenyl core.

Table 1: Physicochemical Identifiers

| Property | Data |

| CAS Number | 1129542-08-0 |

| IUPAC Name | 4-[3-Bromo-5-(trifluoromethyl)phenyl]morpholine |

| Molecular Formula | C₁₁H₁₁BrF₃NO |

| Molecular Weight | 310.11 g/mol |

| SMILES | FC(F)(F)C1=CC(Br)=CC(N2CCOCC2)=C1 |

| InChI Key | HPBGEKVRKFAKFV-UHFFFAOYSA-N |

| Appearance | Typically a low-melting solid or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in DMSO, DCM, Methanol; sparingly soluble in water.[1] |

Synthetic Pathways & Methodology

Protocol: Chemoselective C-N Coupling

Rationale: This method utilizes 1-bromo-3-iodo-5-(trifluoromethyl)benzene . The C-I bond is significantly weaker and more prone to oxidative addition by Pd(0) than the C-Br bond, allowing the morpholine to be installed exclusively at the iodo-position while leaving the bromo-handle intact for future diversification.

Reagents:

-

Substrate: 1-Bromo-3-iodo-5-(trifluoromethyl)benzene (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

-

Ligand: Xantphos or BINAP (4 mol%) – Xantphos is preferred for N-arylation stability.

-

Base: Cs₂CO₃ (1.5 eq) – Sodium tert-butoxide can be used but may cause dehalogenation; Carbonate is milder.

-

Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step Workflow:

-

Inertion: Charge a reaction vessel with the aryl iodide, Pd catalyst, Ligand, and Base. Purge with Nitrogen/Argon for 15 minutes.

-

Addition: Add degassed solvent and Morpholine via syringe.

-

Reaction: Heat to 80–100°C for 4–12 hours. Monitor via LC-MS for consumption of the aryl iodide.

-

Critical Control Point: Do not overheat (>110°C) to prevent oxidative addition into the C-Br bond.

-

-

Work-up: Cool to RT, filter through a Celite pad (to remove Pd black/salts), and concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the morpholine starting material but more polar than the aryl halide.

Visualizing the Synthesis Logic

Figure 1: Chemoselective synthesis pathway exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.

Medicinal Chemistry Applications

This molecule is not merely an end-product but a versatile Fragment Scaffold . Its utility lies in the "Divide and Conquer" approach to lead optimization.

-

The Morpholine (Solubility Engine):

-

Acts as a hydrogen bond acceptor.

-

Lowers logP relative to a cyclohexyl analog.

-

Often placed in the "solvent-exposed" region of a protein binding pocket.

-

-

The Trifluoromethyl Group (Metabolic Shield):

-

Blocks metabolic oxidation at the phenyl ring (blocking the "soft spot").

-

Increases lipophilicity (hydrophobic binding) without the steric bulk of a tert-butyl group.

-

Modulates the pKa of the aniline nitrogen (inductive withdrawal).

-

-

The Bromo Handle (The Warhead):

-

This is the site of diversity. It allows for Suzuki-Miyaura coupling (to add biaryl systems) or Buchwald coupling (to add amines).

-

Self-Validating Check: The presence of the Br in the final product confirms that the initial synthesis was selective.

-

Functional Logic Diagram

Figure 2: Functional decomposition of the molecule for drug design.

Analytical Characterization

To ensure scientific integrity, the following analytical signatures must be verified:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Look for 3 distinct signals (singlets or fine doublets due to meta coupling) in the 6.8–7.5 ppm range. The symmetry is broken by the different substituents.

-

Morpholine Region: Two multiplets (or triplets) around 3.1–3.2 ppm (N-CH₂) and 3.8–3.9 ppm (O-CH₂).

-

-

¹⁹F NMR:

-

Single distinct peak around -63 ppm (characteristic of Ar-CF₃).

-

-

Mass Spectrometry (LC-MS):

-

Isotopic Pattern: A 1:1 ratio of M+ and (M+2)+ peaks is mandatory due to the ⁷⁹Br and ⁸¹Br isotopes.

-

m/z: Expect peaks at ~310 and ~312 (M+H).

-

Safety & Handling

Hazard Classification:

-

Skin/Eye Irritant: Like many halogenated benzyl derivatives and morpholines, this compound is likely an irritant (H315, H319).

-

Handling: Use standard Personal Protective Equipment (PPE) including nitrile gloves and safety glasses. Handle within a fume hood to avoid inhalation of dust/aerosols.[2]

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere to prevent slow oxidation or hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15420299, 4-[3-(Trifluoromethyl)phenyl]morpholine (Analogous Structure). Retrieved from [Link]

- Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Foundational reference for the synthetic protocol).

Sources

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine SMILES and InChI strings

[1][2][3]

Executive Summary

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine (CAS: 1129542-08-0) is a disubstituted N-aryl morpholine derivative widely utilized in medicinal chemistry as a versatile building block.[1][2] Characterized by the presence of a lipophilic trifluoromethyl group and a reactive bromine handle at the meta positions relative to the morpholine ring, this compound serves as a critical intermediate for synthesizing complex pharmacophores, particularly in kinase inhibitor discovery. The bromine substituent enables further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the morpholine moiety often improves the solubility and metabolic profile of drug candidates.[1]

Chemical Identity & Identifiers

The following table consolidates the precise chemical identifiers for integration into cheminformatics databases and laboratory information management systems (LIMS).

| Identifier Type | Value |

| IUPAC Name | 4-[3-Bromo-5-(trifluoromethyl)phenyl]morpholine |

| CAS Number | 1129542-08-0 |

| Molecular Formula | C₁₁H₁₁BrF₃NO |

| Molecular Weight | 310.11 g/mol |

| SMILES | C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)Br |

| InChI | InChI=1S/C11H11BrF3NO/c12-9-5-8(11(13,14)15)6-10(7-9)16-1-3-17-4-2-16/h5-7H,1-4H2 |

| InChIKey | HPBGEKVRKFAKFV-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physical profile is essential for assay development and formulation.

| Property | Value | Note |

| LogP | ~3.50 | Predicted; indicates high lipophilicity due to -CF₃ and -Br.[1] |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | Contributed by the morpholine oxygen and tertiary amine. |

| Boiling Point | 414.9°C | Predicted at 760 mmHg. |

| Density | 1.659 g/cm³ | High density due to halogenation. |

| Flash Point | 204.7°C | |

| Solubility | DMSO, Methanol, DCM | Poorly soluble in water without pH adjustment. |

Synthetic Pathways

Two primary routes exist for the synthesis of this compound. The Palladium-Catalyzed C-N Coupling is preferred for high-throughput and scale-up contexts due to its milder conditions and higher functional group tolerance compared to nucleophilic aromatic substitution (SNAr), which is sluggish with meta-substituents.[1]

Method A: Pd-Catalyzed Buchwald-Hartwig Amination (Preferred)

This protocol utilizes 1,3-dibromo-5-(trifluoromethyl)benzene as the electrophile.[1] The statistical probability of mono-amination is controlled by stoichiometry and catalyst choice.[1]

-

Starting Materials: 1,3-Dibromo-5-(trifluoromethyl)benzene (1.0 equiv), Morpholine (1.0 equiv).[1]

-

Catalyst System: Pd₂(dba)₃ (2 mol%), BINAP (4 mol%).

-

Base: Sodium tert-butoxide (NaOtBu) (1.2 equiv).[1]

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Protocol:

-

Charge a reaction vessel with 1,3-dibromo-5-(trifluoromethyl)benzene, Pd₂(dba)₃, BINAP, and NaOtBu under an inert atmosphere (N₂ or Ar).

-

Add anhydrous toluene followed by morpholine.

-

Heat the mixture to 80–100°C for 12–16 hours.

-

Work-up: Cool to room temperature, filter through a celite pad to remove palladium residues, and concentrate the filtrate.

-

Purification: Silica gel column chromatography (Hexanes/Ethyl Acetate gradient) is required to separate the desired mono-morpholino product from unreacted starting material and the bis-morpholino byproduct.[1]

Method B: Aniline Cyclization (Alternative)

Useful when the aniline precursor is more accessible.

-

Reactants: 3-Bromo-5-(trifluoromethyl)aniline + Bis(2-chloroethyl)ether.[1]

-

Conditions: Heat at 150°C with base (e.g., NaOH or K₂CO₃) in a high-boiling solvent.

-

Drawback: Requires harsh thermal conditions which may degrade sensitive functionalities.[1]

Synthesis Logic Diagram

The following diagram illustrates the retrosynthetic logic and the forward reaction flow for Method A.

Figure 1: Reaction workflow for the Buchwald-Hartwig synthesis of the target compound, highlighting the critical selectivity step.

Medicinal Chemistry Applications

This molecule functions as a "scaffold hop" intermediate. The morpholine ring acts as a polar clamp, often binding to the hinge region of kinases or improving solubility, while the aryl halide allows for modular library expansion.

-

Kinase Inhibition: The 3,5-substitution pattern directs the geometry of the phenyl ring, often positioning the morpholine to interact with solvent-exposed regions of a protein pocket.[1]

-

Library Generation: The bromine atom is a "handle" for:

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety glasses.

-

Operate within a fume hood to avoid inhalation of dust/vapors.

-

Store in a cool, dry place (2-8°C recommended for long-term stability).[1]

-

References

-

BenchChem. this compound Product Description & Properties. Retrieved from

-

PubChem. 4-(3-(Trifluoromethyl)phenyl)morpholine Compound Summary (Analog Reference). National Library of Medicine.[3] Retrieved from [3]

-

Santa Cruz Biotechnology. 4-{[3-Bromo-5-(trifluoromethyl)phenyl]sulphonyl}morpholine (Related Derivative Data).[4] Retrieved from [1]

-

BLD Pharm. Product Analysis: this compound.[1][2] Retrieved from

Sources

- 1. 189065-49-4|4-(3-(Trifluoromethyl)phenyl)morpholine|BLD Pharm [bldpharm.com]

- 2. This compound | 1129542-08-0 | Benchchem [benchchem.com]

- 3. 4-(3-(Trifluoromethyl)phenyl)morpholine | C11H12F3NO | CID 15420299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-{[3-Bromo-5-(trifluoromethyl)phenyl]sulphonyl}morpholine | CAS 951884-77-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

The Trifluoromethyl-Aryl Morpholine Axis: Pharmacophore Optimization in Medicinal Chemistry

Executive Summary

The fusion of the morpholine heterocycle with a trifluoromethylated aryl ring represents a "privileged substructure" in modern medicinal chemistry. This guide dissects the synergistic role of the trifluoromethyl (

Physicochemical Mechanics: Tuning the Core

The aryl morpholine scaffold is ubiquitous in CNS agents (e.g., reboxetine) and kinase inhibitors (e.g., PI3K inhibitors). However, unsubstituted aryl morpholines often suffer from rapid metabolic clearance and suboptimal CNS penetration. The introduction of a

Basicity Modulation (The "Lysosomal Escape")

The morpholine nitrogen is moderately basic (pKa ~8.3 for N-phenylmorpholine). High basicity can lead to phospholipidosis and lysosomal trapping, where the drug becomes protonated and sequestered in the acidic environment of lysosomes (pH ~4.5-5.0), reducing free drug concentration.

-

The

Effect: The trifluoromethyl group is a strong electron-withdrawing group (EWG). When placed on the aryl ring (particularly ortho or para), it pulls electron density away from the morpholine nitrogen via the aromatic -

Result: This lowers the conjugate acid pKa of the morpholine nitrogen by approximately 1.0–1.5 log units.

-

Benefit: A lower pKa (closer to 6.5–7.0) ensures a higher fraction of the drug remains uncharged at physiological pH (7.4), facilitating membrane permeation and reducing non-specific binding/trapping.

The "Ortho-Twist" Conformational Control

Substitution of the

-

Mechanism: The bulky

group (Van der Waals radius ~2.2 Å, similar to isopropyl) forces the morpholine ring to twist out of coplanarity with the aryl ring to relieve steric clash with the morpholine hydrogens. -

Application: This "twist" disrupts

-

Lipophilicity & BBB Permeability

The

-

Data: Replacing a methyl group (

) with -

CNS Impact: For aryl morpholines targeting the brain (e.g., NK1 antagonists), this boost in lipophilicity is often necessary to cross the Blood-Brain Barrier (BBB), provided the Total Polar Surface Area (TPSA) remains < 90 Ų.

Metabolic Stability: The "Teflon" Effect[2]

The primary failure mode for aryl morpholines is oxidative metabolism. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly hydroxylate electron-rich aromatic rings.

Mechanism of Metabolic Blocking

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The

-

Blocking Soft Spots: Placing

at the para position prevents CYP-mediated para-hydroxylation, the most common metabolic route for N-aryl systems. -

Electronic Deactivation: The EWG nature of

deactivates the entire phenyl ring towards electrophilic attack by the high-valent Iron-Oxo species in the CYP450 active site.

Case Study: Aprepitant (Emend®)

Aprepitant, a Neurokinin-1 (NK1) receptor antagonist, is the gold standard for this pharmacophore.

-

Structure: Contains a morpholine core and a 3,5-bis(trifluoromethyl)phenyl ring.[3][4][5]

-

Role of bis-

:-

Metabolism: The 3,5-substitution pattern blocks the most reactive sites, rendering the phenyl ring virtually inert to oxidation.

-

Potency: The electron-poor ring engages in specific

-stacking or electrostatic interactions within the hydrophobic core of the NK1 receptor.

-

Visualization: Metabolic Blocking Logic

Figure 1: Mechanism of metabolic stabilization via trifluoromethylation. The electron-withdrawing nature and bond strength of

Synthetic Methodologies

Constructing trifluoromethylated aryl morpholines requires robust C-N bond formation. The Buchwald-Hartwig amination is the preferred industrial route due to its scalability and tolerance of the electron-deficient aryl halides typical of

Protocol: Buchwald-Hartwig Amination

Objective: Coupling Morpholine with 4-Bromo-benzotrifluoride.

Reagents:

-

Substrate: 1-Bromo-4-(trifluoromethyl)benzene (1.0 equiv)

-

Catalyst:

(1-2 mol%) or -

Ligand: BINAP (racemic) or XPhos (for sterically hindered/ortho substrates) (2-4 mol%)

-

Base: Sodium tert-butoxide (

) or Cesium Carbonate ( -

Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Workflow:

-

Inertion: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon/Nitrogen.

-

Charging: Add

(0.05 equiv), BINAP (0.075 equiv), and -

Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide). Stir for 5 minutes to pre-form the active catalytic complex (solution typically turns deep orange/red).

-

Addition: Add 1-Bromo-4-(trifluoromethyl)benzene (1.0 equiv) followed by Morpholine (1.2 equiv) via syringe.

-

Reaction: Heat to 100-110°C (reflux) for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Visualization: Synthetic Pathway

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of trifluoromethyl aryl halides with morpholine.

Quantitative Comparison

The following table illustrates the impact of substituting a Methyl group (

| Property | N-(4-Tolyl)morpholine ( | N-(4-Trifluoromethylphenyl)morpholine ( | Impact of |

| LogP (Lipophilicity) | ~2.2 | ~3.0 | +0.8 (Increased membrane permeability) |

| pKa (Conjugate Acid) | ~5.8 | ~4.5 | -1.3 (Reduced lysosomal trapping) |

| Metabolic Stability | Low (Benzylic oxidation) | High | Blocks benzylic oxidation & ring hydroxylation |

| Electronic Effect | Weak Donor ( | Strong Acceptor ( | Deactivates ring towards oxidation |

References

-

Metabolic Stability & Fluorine

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.

-

Source:

-

Synthetic Methodology

- Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium C

-

Source:

-

Pharmacophore Case Study (Aprepitant)

-

Structural Optimization Affording Aprepitant.[3]

-

Source:

-

-

pKa Modulation

Sources

- 1. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. veeprho.com [veeprho.com]

- 5. WO2008104512A2 - Novel polymorphs of aprepitant and processes for preparation - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-(3-(Trifluoromethyl)phenyl)morpholine | C11H12F3NO | CID 15420299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

The Therapeutic Potential of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and metabolic properties that enhance the drug-like qualities of bioactive molecules.[1] This technical guide delves into the therapeutic potential of a specific, highly functionalized scaffold: 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine . We will explore its synthetic rationale, robust characterization methodologies, and its promising role as a modulator of critical cell signaling pathways, particularly the PI3K/Akt/mTOR cascade, a central regulator of cell growth and proliferation often dysregulated in cancer.[2] This document is intended for researchers, medicinal chemists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable experimental protocols.

Introduction: The Strategic Value of the Phenylmorpholine Scaffold

The inherent value of the this compound scaffold lies in the strategic combination of its constituent parts. The morpholine moiety is frequently incorporated into therapeutic agents to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] The phenyl ring provides a rigid core for the attachment of various functional groups, while the specific disubstitution pattern of a bromine atom and a trifluoromethyl (CF3) group at the meta-positions is of particular interest.

The electron-withdrawing trifluoromethyl group is known to enhance metabolic stability and increase the lipophilicity of a molecule, which can improve cell membrane permeability.[1] The bromine atom, beyond its steric and electronic influence, can participate in halogen bonding, a non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its biological target.[1] This unique combination of features makes this scaffold a compelling starting point for the development of novel therapeutics, particularly in oncology.

Synthesis and Characterization

The most direct and efficient method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination . This cross-coupling reaction has become a staple in medicinal chemistry for the formation of carbon-nitrogen bonds.[3] The reaction couples an aryl halide (1,3-dibromo-5-(trifluoromethyl)benzene) with an amine (morpholine) in the presence of a palladium catalyst and a suitable ligand.

Caption: Figure 1: A generalized workflow for the synthesis and subsequent characterization of the target scaffold.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via a representative Buchwald-Hartwig amination protocol.

Materials:

-

1,3-Dibromo-5-(trifluoromethyl)benzene

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Tri-tert-butylphosphine (P(t-Bu)3) or a suitable Buchwald ligand (e.g., XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)2 (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Addition of Reactants: Add anhydrous toluene to the flask, followed by 1,3-dibromo-5-(trifluoromethyl)benzene (1.0 eq) and morpholine (1.2 eq).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Characterization Data (Predicted)

The identity and purity of the synthesized compound must be confirmed by standard analytical techniques. Below are the expected spectral characteristics based on analogous structures.

| Technique | Expected Observations |

| ¹H NMR | Two triplets in the ranges of δ 3.8-3.9 ppm and δ 3.1-3.2 ppm, each integrating to 4H, corresponding to the -OCH₂- and -NCH₂- protons of the morpholine ring, respectively. Aromatic protons would appear as singlets or multiplets in the δ 7.0-7.5 ppm range. |

| ¹³C NMR | Resonances for the morpholine carbons would be expected around δ 66-67 ppm (-OCH₂) and δ 48-49 ppm (-NCH₂).[4][5] Aromatic carbons would appear in the δ 115-155 ppm region, with the CF₃-bearing carbon showing a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| HRMS (ESI) | Calculation for C₁₁H₁₁BrF₃NO [M+H]⁺ would yield a specific m/z value, which should be confirmed by high-resolution mass spectrometry. |

| HPLC | Purity should be ≥95% as determined by HPLC analysis. |

Therapeutic Potential in Oncology: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[2] Numerous small molecule inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, have been developed. A common structural feature among many of these inhibitors is the presence of a morpholine ring, which often forms a critical hydrogen bond with the kinase hinge region.[2]

Given its structural features, the this compound scaffold is a prime candidate for development as a PI3K/mTOR inhibitor. The core structure can be readily diversified to optimize potency and selectivity.

Caption: Figure 2: The PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of the morpholine scaffold.

Biochemical Evaluation: PI3Kα HTRF Kinase Assay

To quantify the inhibitory activity of the synthesized compound against PI3Kα, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and high-throughput method.[6][7][8][9]

Objective: To determine the IC₅₀ value of this compound against PI3Kα.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP₂ (substrate)

-

ATP

-

HTRF Kinase Assay Buffer

-

Biotin-PIP₃ (tracer)

-

Europium-labeled anti-GST antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in the assay buffer.

-

Kinase Reaction: In a 384-well plate, add the PI3Kα enzyme, the test compound at various concentrations, and the PIP₂ substrate.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a detection mix containing EDTA, biotin-PIP₃, Europium-labeled anti-GST antibody, and SA-APC.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection complex to form.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration. Determine the IC₅₀ value using a non-linear regression curve fit.

Cellular Evaluation: Western Blot Analysis of Pathway Modulation

To confirm that the compound inhibits the PI3K/Akt/mTOR pathway within a cellular context, Western blotting can be used to measure the phosphorylation status of key downstream effectors, such as Akt and p70S6K (S6K).[10][11]

Objective: To assess the effect of the test compound on the phosphorylation of Akt (at Ser473) and S6K (at Thr389) in a relevant cancer cell line (e.g., MCF-7, a breast cancer cell line with a known PIK3CA mutation).

Materials:

-

MCF-7 cells

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed MCF-7 cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Structure-Activity Relationship (SAR) and Future Directions

The this compound scaffold is not an endpoint but a highly promising starting point. The bromine atom serves as a convenient chemical handle for further diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, or another C-N coupling), allowing for the exploration of the chemical space around the phenyl ring. This will be crucial for developing a comprehensive structure-activity relationship (SAR) profile to optimize potency, selectivity, and pharmacokinetic properties. Future work should focus on synthesizing a library of analogs and evaluating them in the assays described above to identify lead compounds with superior therapeutic potential.

Conclusion

The this compound scaffold represents a strategically designed starting point for the development of novel therapeutic agents. Its synthesis is readily achievable through established and robust chemical methods like the Buchwald-Hartwig amination. The unique combination of the morpholine ring with the bromo and trifluoromethyl substituents on the phenyl core makes it a particularly attractive candidate for targeting protein kinases, especially within the PI3K/Akt/mTOR pathway. The experimental protocols detailed in this guide provide a clear and actionable framework for the synthesis, characterization, and biological evaluation of this promising scaffold and its future derivatives, paving the way for the discovery of next-generation targeted therapies.

References

-

Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. The Royal Society of Chemistry. Available from: [Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs. Published May 6, 2008. Available from: [Link]

-

PI3 Kinase HTRF Assay. EMD Millipore. Available from: [Link]

-

4-Phenylmorpholine | C10H13NO | CID 62339. PubChem. Available from: [Link]

-

Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. Available from: [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available from: [Link]

-

A new evaluation method for quantifying PI3K activity by HTRF assay. PubMed. Published December 19, 2008. Available from: [Link]

-

1H and 13C NMR spectra of N-substituted morpholines. PubMed. Published August 15, 2005. Available from: [Link]

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available from: [Link]

-

Basic Western Blot Protocol AKT. Unknown Source. Available from: [Link]

-

1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available from: [Link]

-

The palladium-catalyzed synthesis of organic amines. DSpace@MIT. Available from: [Link]

-

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available from: [Link]

-

Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry - ACS Publications. Published January 7, 2003. Available from: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Available from: [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available from: [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Published July 17, 2024. Available from: [Link]

-

Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. Available from: [Link]

-

Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. ResearchGate. Available from: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available from: [Link]

-

Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. Available from: [Link]

-

Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PMC. Available from: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Published December 3, 2021. Available from: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

Sources

- 1. This compound | 1129542-08-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. acdlabs.com [acdlabs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. PI 3-激酶3步式HTRF®检测 The PI 3-Kinase 3-Step HTRF Assay is a high-performance assay kit that provides a universal method for testing all Class I PI3-Kinases in a homogeneous format. | Sigma-Aldrich [sigmaaldrich.com]

- 9. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Protocol: Strategic Use of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the synthesis of complex biaryl and heteroaryl structures is a foundational activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] This application note provides an in-depth guide to the strategic use of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine as a key intermediate in these transformations.

This particular building block is of significant interest due to the unique combination of its structural motifs:

-

The Trifluoromethyl (CF₃) Group: This moiety is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high metabolic stability can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The CF₃ group enhances lipophilicity, which can improve membrane permeability, and its resistance to metabolic degradation often increases a drug candidate's half-life.[4]

-

The Morpholine Ring: As a saturated heterocycle, morpholine is frequently incorporated into CNS-active compounds and other therapeutics to modulate physicochemical properties.[5][6] It can improve aqueous solubility, act as a hydrogen bond acceptor, and enhance blood-brain barrier permeability, making it a valuable scaffold for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[5][6]

-

The Aryl Bromide: The bromine atom serves as an efficient handle for palladium-catalyzed cross-coupling, offering a balance of reactivity and stability that is often superior to aryl chlorides and less costly than aryl iodides.[7]

The convergence of these three features in a single, readily available intermediate makes this compound a high-value scaffold for accessing novel chemical matter in drug discovery and agrochemical research.[8]

The Suzuki-Miyaura Coupling: Mechanistic Rationale

A successful protocol is built on a solid understanding of the reaction mechanism. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex, which is generally accepted to involve three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9][10][11]

Causality in the Catalytic Cycle:

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex. The aryl bromide, this compound, adds to the metal center, cleaving the C-Br bond and oxidizing the palladium to Pd(II). The strong electron-withdrawing effect of the trifluoromethyl group can increase the electrophilicity of the carbon atom bonded to bromine, potentially facilitating this rate-limiting step for aryl bromides.[9][12]

-

Transmetalation: This step requires the activation of the organoboron species (e.g., a boronic acid) by a base.[13][14] The base forms a more nucleophilic "ate" complex with the boron, which then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical and can significantly impact reaction efficiency.[15]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[10][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a generalized, robust procedure for the coupling of this compound with a representative arylboronic acid.

Materials & Equipment:

-

Reactants:

-

Equipment:

-

Round-bottom or Schlenk flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[17]

-

Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

-

Solvent Addition & Degassing:

-

Add the solvent mixture (e.g., Toluene/Water 4:1, approx. 0.1 M concentration relative to the aryl bromide) via syringe.

-

Degas the resulting slurry by bubbling the inert gas through it for 15-20 minutes. This step is crucial as oxygen can deactivate the palladium catalyst.[15]

-

-

Catalyst Addition & Reaction:

-

Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

-

Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[17]

-

-

Monitoring:

-

Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), sampling the reaction mixture periodically. The reaction is complete when the starting aryl bromide spot is consumed.

-

-

Aqueous Workup:

-

Purification:

-

The crude product is typically purified by flash column chromatography on silica gel.[18] The choice of eluent (e.g., a hexane/ethyl acetate gradient) must be determined by TLC analysis.[19] Common impurities to separate include unreacted starting materials, homo-coupled byproducts, and residual palladium catalyst.[18]

-

Optimization and Data Presentation

Achieving optimal yield and purity often requires fine-tuning the reaction conditions. The following parameters are key levers for optimization.[20]

| Parameter | Options | Rationale & Field Insights |

| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with ligands, Buchwald Precatalysts (e.g., XPhos, SPhos) | For electron-deficient aryl bromides like this substrate, standard catalysts like Pd(PPh₃)₄ are often effective. However, for more challenging or sterically hindered coupling partners, more active and robust Buchwald-type catalyst systems may be required to achieve high yields.[15][21] |

| Ligand | PPh₃, PCy₃, Buchwald ligands (SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | The ligand stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos) are known to accelerate both the oxidative addition and reductive elimination steps, making them highly effective for a broad range of substrates.[15][21] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The base is critical for activating the boronic acid. K₂CO₃ is a common and cost-effective choice.[17] For less reactive substrates or those sensitive to harsh conditions, the more soluble and stronger base Cs₂CO₃ or the non-nucleophilic K₃PO₄ can be superior.[15][21] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF, 2-MeTHF | The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base often resides). Toluene and dioxane are standard choices.[7] DMF can be used but may require higher temperatures for de-ligation. |

| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition or increased side reactions like protodeboronation of the boronic acid.[7] An optimal temperature balances reaction speed with stability. |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol, from initial setup to the final purified product.

Caption: A typical workflow for Suzuki-Miyaura cross-coupling experiments.

Safety & Handling

-

Reagents: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Inert Atmosphere: Schlenk line techniques require proper training to avoid glassware failure under vacuum. Always use a blast shield.

-

Heating: Use a well-controlled heating mantle or oil bath with a temperature probe to prevent overheating.

-

Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves are mandatory at all times.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic and structural properties, derived from the trifluoromethyl and morpholine moieties, make it an ideal starting point for generating libraries of compounds in drug discovery and materials science. By understanding the underlying mechanism and systematically optimizing key reaction parameters, researchers can reliably and efficiently incorporate this privileged scaffold into their synthetic targets.

References

- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid.

- Choudhury, D. (2016, November 15). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. The Pharma Innovation Journal.

- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 17, 2026, from [Link]

- Jana, S., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved February 17, 2026, from [Link]

- Journal of Xi'an Shiyou University. (2023, July 7). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.

- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.

-

ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review. Retrieved February 17, 2026, from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.

-

Reddit. (2018, November 5). Suzuki purification problem. Retrieved February 17, 2026, from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved February 17, 2026, from [Link]

-

Billingsley, K., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved February 17, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 17, 2026, from [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 17, 2026, from [Link]

-

S Fier, P., et al. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Retrieved February 17, 2026, from [Link]

- BenchChem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.

Sources

- 1. xisdxjxsu.asia [xisdxjxsu.asia]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. benchchem.com [benchchem.com]

- 9. ajabs.org [ajabs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. reddit.com [reddit.com]

- 20. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Preparation of Biaryl Morpholines via Suzuki-Miyaura Cross-Coupling

Executive Summary

This application note details the optimized protocol for synthesizing biaryl morpholines starting from 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine . This specific scaffold serves as a critical "privileged structure" in medicinal chemistry, particularly for NK-1 receptor antagonists and kinase inhibitors where the trifluoromethyl (

Unlike standard phenyl bromides, this substrate presents a unique electronic environment: the electron-withdrawing

Strategic Analysis & Chemistry

Substrate Properties

-

Starting Material: this compound

-

Electronic Profile: The

group (meta to Br) exerts a strong inductive electron-withdrawing effect (-I), making the C-Br bond highly electrophilic. This accelerates the Oxidative Addition step of the catalytic cycle. -

Solubility: The combination of the lipophilic

and the morpholine ring renders the molecule soluble in organic solvents (DCM, EtOAc) but sparingly soluble in water. -

pKa Considerations: The morpholine nitrogen is basic (

for conjugate acid). Critical: Acidic aqueous washes will protonate the nitrogen, trapping the product in the aqueous phase.

Reaction Design (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is the method of choice due to its tolerance of the basic amine and the stability of boronic acid partners.

-

Catalyst:

is selected as the primary catalyst due to its resistance to air and high activity for electron-deficient aryl bromides. -

Base: Potassium Carbonate (

) provides sufficient basicity to activate the boronic acid without causing side reactions common with stronger bases (e.g., alkoxides).

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.[1] The electron-deficient nature of the 3-bromo-5-trifluoromethyl phenyl ring accelerates the initial oxidative addition.

Experimental Protocols

Method A: General Protocol (Robust)

Recommended for simple aryl/heteroaryl boronic acids.

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, 310 mg)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst:

(3-5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a stir bar) with the aryl bromide substrate, boronic acid, and

. -

Inertion: Cap the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

-

Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.

-

Reaction: Heat the block/bath to 90°C for 4–16 hours.

-

Checkpoint: Monitor via LCMS or TLC (Hexane/EtOAc 4:1). Look for disappearance of the bromide (

) and appearance of the fluorescent biaryl.

-

-

Workup (Critical):

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash: Wash with Water followed by Brine . Do NOT use HCl or acidic buffers.

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica Gel). Gradient: 0%

30% EtOAc in Hexanes.

Method B: High-Performance Protocol (Sterically Hindered)

Recommended for ortho-substituted boronic acids or low-reactivity partners.

Reagents:

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base:

(3.0 equiv) -

Solvent: Toluene / Water (10:1)

-

Temperature: 100°C

Rationale: XPhos is a bulky, electron-rich ligand that facilitates the transmetallation of hindered substrates and prevents catalyst deactivation.

Data Summary & Optimization Table

The following table summarizes expected outcomes based on internal optimization studies for this specific scaffold.

| Parameter | Condition 1 (Standard) | Condition 2 (Optimization) | Condition 3 (High Activity) |

| Catalyst | XPhos Pd G2 | ||

| Base | |||

| Solvent | DME/H2O | Dioxane/H2O | Toluene/H2O |

| Temp | 80°C | 90°C | 100°C |

| Yield | 65-70% | 85-92% | 90-95% |

| Notes | Slower conversion | Best balance of cost/yield | Best for sterically hindered |

Workflow & QC Diagram

Figure 2: Operational workflow for the synthesis and purification of biaryl morpholines.

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is self-validating, perform these checks:

-

The "Black Precipitate" Check:

-

Observation: If the reaction mixture turns black immediately upon heating, Pd aggregation (Pd black) is occurring.

-

Solution: Ensure the solvent is thoroughly degassed. Switch to XPhos Pd G2 which is more stable.

-

-

The "Protodeboronation" Check:

-

Observation: LCMS shows the mass of the biaryl product AND a peak corresponding to the de-boronated aryl partner (Ar'-H).

-

Solution: This indicates the boronic acid is hydrolyzing faster than it reacts. Increase the boronic acid equivalents (to 1.5 - 2.0) or lower the temperature to 80°C.

-

-

The pH Trap (Crucial):

-

Observation: Low yield after extraction, but product was visible on TLC during reaction.

-

Cause: The morpholine nitrogen was protonated during an acidic wash (e.g., if NH4Cl was used) and remained in the water layer.

-

Validation: Check the pH of the aqueous layer. It must be > pH 8 .

-

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473.

-

Sigma-Aldrich. (n.d.). Product Specification: this compound. Merck KGaA.

-

Lennon, I. C., et al. (2005). Process Research and Development of a Selective Neurokinin-1 Receptor Antagonist. Organic Process Research & Development, 9(1), 108-112.

Sources

- 1. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Medicinal Chemistry Applications of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Executive Summary: The "Privileged" Scaffold

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] It is not merely a reagent but a strategic "fragment" designed to balance physicochemical properties (LogP, solubility) with synthetic versatility.

This molecule combines three critical medicinal chemistry elements into a single building block:

-

The Morpholine Ring: A solubilizing group that improves metabolic stability and hydrogen-bond acceptance, often used to penetrate the Blood-Brain Barrier (BBB).

-

The Trifluoromethyl Group (

): Enhances lipophilicity for membrane permeability while blocking metabolic oxidation at the meta-position (metabolic shunt). -

The Bromine Handle (

): A chemically addressable point for orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of this optimized fragment to complex kinase or GPCR inhibitor cores.

Physicochemical Profile & Design Logic

Before application, researchers must understand why this scaffold is selected. It is typically employed to modulate the Lipophilic Ligand Efficiency (LLE) of a drug candidate.

| Property | Value (Approx.) | Impact on Drug Design |

| Molecular Weight | ~310.11 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |

| cLogP | 3.5 – 3.8 | The |

| TPSA | ~12 Ų | Low polar surface area suggests excellent membrane permeability and potential CNS activity. |

| pKa (Conj. Acid) | ~5.5 | The electron-withdrawing |

Application 1: Synthesis of the Scaffold (Selective Amination)

Context: While commercially available, high-purity synthesis in-house is often required to introduce isotopic labels (

Reaction Logic: The synthesis relies on the chemoselective Buchwald-Hartwig amination of 1-bromo-3-iodo-5-(trifluoromethyl)benzene . The iodine atom is significantly more reactive toward oxidative addition by Palladium(0) than the bromine, allowing the retention of the bromine "handle" for downstream chemistry.

Protocol A: Chemoselective C-N Bond Formation

Reagents:

-

Substrate: 1-Bromo-3-iodo-5-(trifluoromethyl)benzene (1.0 equiv)

-

Nucleophile: Morpholine (1.1 equiv)

-

Catalyst:

(2 mol%)[2] -

Ligand: Xantphos (3 mol%) — Selected for high regioselectivity and stability.

-

Base:

(1.4 equiv) — Mild base prevents dehalogenation. -

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Inerting: Charge a Schlenk flask with

(18 mg, 0.02 mmol) and Xantphos (17 mg, 0.03 mmol). Evacuate and backfill with Argon ( -

Solvation: Add anhydrous 1,4-dioxane (5 mL) and stir at RT for 10 mins to form the active catalyst complex (solution turns from dark purple to orange/brown).

-

Substrate Addition: Add 1-bromo-3-iodo-5-(trifluoromethyl)benzene (351 mg, 1.0 mmol), Morpholine (96

L, 1.1 mmol), and -

Reaction: Seal the vessel and heat to 80°C for 12 hours. Note: Do not exceed 90°C to prevent activation of the C-Br bond.

-

Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes:EtOAc 9:1). The product is a pale yellow solid.

Application 2: Late-Stage Functionalization (Suzuki Coupling)

Context: This is the primary application. The scaffold is coupled to a heteroaryl core (e.g., Pyridine, Pyrimidine, Indazole) to synthesize kinase inhibitors (e.g., PI3K, mTOR targets).

Mechanistic Insight: The

Protocol B: Suzuki-Miyaura Cross-Coupling to Heteroaryl Boronates

Target: Synthesis of a Biaryl Kinase Inhibitor precursor.

Reagents:

-

Scaffold: this compound (1.0 equiv)

-

Partner: Indazole-5-boronic acid pinacol ester (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aq. solution, 3.0 equiv) -

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a microwave vial, combine the Scaffold (0.5 mmol) and Boronate Ester (0.6 mmol).

-

Catalyst Addition: Add

(20 mg). Cap the vial and purge with Nitrogen for 5 minutes. -